R-Impp

Description

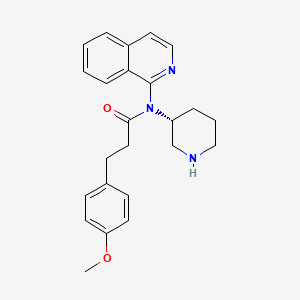

Structure

3D Structure

Properties

IUPAC Name |

N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTGXQMSOIQCTJ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CCC(=O)N([C@@H]2CCCNC2)C3=NC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of R-Impp

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-Impp, also known as (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide, is a small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) secretion.[1][2] Extensive research has elucidated a novel mechanism of action wherein this compound directly targets the 80S ribosome to selectively inhibit the translation of PCSK9 mRNA.[1][2] This targeted inhibition leads to a cascade of downstream effects, ultimately resulting in increased cell surface levels of the low-density lipoprotein receptor (LDLR) and enhanced uptake of low-density lipoprotein cholesterol (LDL-C) by hepatocytes.[1][2] This guide provides a comprehensive overview of the molecular mechanism, quantitative effects, and the experimental protocols used to characterize the activity of this compound.

Core Mechanism of Action: Inhibition of PCSK9 Translation

The primary mechanism of action of this compound is the targeted inhibition of PCSK9 protein synthesis at the translational level.[1][2] Unlike other PCSK9 inhibitors that target the circulating protein or its mRNA through RNA interference, this compound directly engages with the eukaryotic 80S ribosome.[1][2] This interaction selectively stalls the translation of PCSK9 mRNA, leading to a significant reduction in the synthesis and subsequent secretion of the PCSK9 protein.[1][2]

Signaling Pathway

The signaling pathway affected by this compound is central to cholesterol homeostasis. Under normal physiological conditions, PCSK9 is synthesized and secreted by hepatocytes. It then binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of available receptors to clear circulating LDL-C.

By inhibiting the translation of PCSK9, this compound disrupts this pathway. The reduced levels of secreted PCSK9 lead to a decrease in LDLR degradation. Consequently, more LDLRs are recycled back to the cell surface, resulting in an increased capacity for LDL-C uptake from the bloodstream.

Quantitative Data

The inhibitory effect of this compound on PCSK9 secretion and its downstream consequences have been quantified in various in vitro assays.

| Parameter | Cell Line | Value | Reference |

| IC50 for PCSK9 Secretion Inhibition | Recombinant CHO-K1 | 4.8 µM | [1][3] |

| Treatment | Cell Line | Effect on PCSK9 Protein Levels | Effect on LDLR Protein Levels | Effect on LDL-C Uptake | Reference |

| This compound (10 µM) | Huh7 | Significant Reduction | Significant Increase | Enhanced | [4] |

| This compound (30 µM) | Huh7 | Pronounced Reduction | Pronounced Increase | Further Enhanced | [3] |

Experimental Protocols

The characterization of this compound's mechanism of action involved several key in vitro experiments.

PCSK9 Secretion Assay (High-Throughput Screen)

This assay was designed to identify small-molecule inhibitors of PCSK9 secretion.

-

Cell Line: Recombinant CHO-K1 cells stably overexpressing a tagged form of human PCSK9.

-

Methodology:

-

Cells are seeded in 384-well plates and incubated overnight.

-

Compound libraries, including this compound, are added to the cells at various concentrations.

-

After an incubation period (typically 18-24 hours), the cell culture supernatant is collected.

-

The amount of secreted tagged-PCSK9 in the supernatant is quantified using a homogeneous assay system (e.g., AlphaLISA).

-

A cell viability assay (e.g., CellTiter-Glo) is performed in parallel to assess cytotoxicity.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of PCSK9 secretion inhibition.

LDL Uptake Assay

This functional assay measures the ability of cells to take up LDL-C from the surrounding medium.

-

Cell Line: Human hepatoma cells (Huh7).[5]

-

Methodology:

-

Huh7 cells are seeded in 96-well black-bottom plates and allowed to attach overnight.[5]

-

The cells are then incubated with this compound at various concentrations for 24-48 hours.

-

Fluorescently labeled LDL (e.g., Bodipy-LDL) is added to the cell culture medium.[5]

-

After a short incubation period (e.g., 2-4 hours) to allow for LDL uptake, the cells are washed to remove any unbound fluorescent LDL.

-

The fluorescence intensity within the cells is measured using a fluorescence plate reader or visualized by fluorescence microscopy.

-

-

Data Analysis: The increase in intracellular fluorescence in this compound-treated cells compared to vehicle-treated control cells indicates enhanced LDL uptake.

Western Blot Analysis for LDLR Expression

This technique is used to quantify the amount of LDLR protein in cells.

-

Cell Line: Huh7 cells.

-

Methodology:

-

Huh7 cells are treated with this compound for a specified period (e.g., 48 hours).

-

The cells are lysed to extract total protein.

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with a primary antibody specific for the LDLR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.

-

-

Data Analysis: The intensity of the band corresponding to the LDLR is quantified and normalized to the loading control to determine the relative increase in LDLR expression.

Ribosome Binding Assay

This assay determines the direct interaction of this compound with ribosomes.

-

Methodology:

-

Ribosomes (80S) are isolated from human cells (e.g., HeLa cells).

-

A competitive binding assay is established using a known radiolabeled or fluorescently tagged ribosome-binding molecule.

-

Increasing concentrations of this compound are added to the reaction containing the ribosomes and the tagged ligand.

-

The displacement of the tagged ligand by this compound is measured, allowing for the determination of binding affinity (Kd or Ki).

-

Alternatively, click chemistry or photo-affinity labeling with a modified this compound analog can be used to covalently label ribosomal components that interact with the compound, followed by mass spectrometry to identify the binding site.

-

Summary and Future Directions

This compound represents a novel class of PCSK9 inhibitors with a unique mechanism of action that involves the direct inhibition of protein translation.[1][2] By targeting the 80S ribosome, this compound effectively reduces the synthesis of PCSK9, leading to increased LDLR levels and enhanced LDL-C clearance.[1][2] The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of other small molecules that modulate protein synthesis for therapeutic benefit. Further research may focus on elucidating the precise binding site of this compound on the ribosome and exploring the potential for this mechanism to be applied to other disease-relevant secreted or transmembrane proteins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quercetin-3-glucoside increases low-density lipoprotein receptor (LDLR) expression, attenuates proprotein convertase subtilisin/kexin 9 (PCSK9) secretion, and stimulates LDL uptake by Huh7 human hepatocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]

R-Impp as a PCSK9 Translation Inhibitor: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1][2] By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL-C from circulation, making it a prime therapeutic target for hypercholesterolemia.[1][3][4][5] While monoclonal antibodies against PCSK9 have proven effective, there is a significant interest in developing orally bioavailable small-molecule inhibitors.[1] This document provides a detailed technical overview of R-Impp, a small molecule identified through phenotypic screening that inhibits PCSK9 via a novel mechanism: the direct inhibition of its protein translation.[3][4] this compound selectively targets the human 80S ribosome, leading to a transcript-dependent reduction in PCSK9 protein levels, subsequent increases in cell-surface LDLR, and enhanced LDL-C uptake.[3][4][6]

Mechanism of Action: Targeting the Ribosome

Systematic investigation into this compound's mode of action revealed a unique mechanism distinct from traditional PCSK9 inhibitors. This compound does not affect PCSK9 gene transcription or the degradation rate of the PCSK9 protein.[3][4][7] Instead, it exerts its effect at the translational level.

The core mechanism involves this compound selectively binding to the human 80S ribosome.[3][6] This interaction leads to a transcript-dependent inhibition of PCSK9 mRNA translation, effectively reducing the synthesis of new PCSK9 protein.[3][4] This specificity is highlighted by the finding that this compound binds to human ribosomes but not to those from E. coli.[3][4][6] The reduction in PCSK9 protein allows for more LDLRs to be recycled to the hepatocyte surface, enhancing the clearance of circulating LDL-C.[3][4][8]

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified across various assays. The data highlights its potency, selectivity, and functional impact on the LDL-C uptake pathway.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Cell Line | Value | Remarks | Source |

| PCSK9 Secretion IC50 | Recombinant CHO-K1 | 4.8 µM | Weak anti-secretagogue activity observed in the primary screen. | [7][9] |

| PCSK9 Secretion IC50 | Native Huh7 cells | 2 µM | Validated activity in a human hepatoma cell line. | [6] |

| Cytotoxicity (ATP levels) | Recombinant CHO-K1 | > 10 µM | No significant effect on intracellular ATP, indicating low cytotoxicity. | [6][7] |

| Nonspecific Secretion | Recombinant CHO-K1 | > 10 µM | No decrease in secreted alkaline phosphatase, showing selectivity. | [6][7] |

Table 2: Functional Effects of this compound in Hepatoma Cells

| Effect | Cell Line | Concentration | Outcome | Source |

| LDL-C Uptake | Hepatoma cells | Not specified | Stimulated | [3][4] |

| LDLR Protein Levels | Huh7 cells | 10-30 µM | Increased | [4][7][8] |

| PCSK9 Protein Levels | Huh7 cells | 10-30 µM | Significantly reduced | [4][8] |

| Secreted Transferrin Levels | Hepatoma cells | Not specified | Unaltered | [3][7] |

Key Experimental Protocols

The discovery and characterization of this compound involved several key experimental methodologies.

Phenotypic Screening for PCSK9 Secretion Inhibitors

This compound was identified through a high-throughput phenotypic screen designed to find small molecules that inhibit the secretion of PCSK9.[3][4][6]

-

Cell Line: A Chinese Hamster Ovary (CHO-K1) cell line overexpressing recombinant ProLabel-tagged PCSK9 was used.[4]

-

Screening: The Pfizer small-molecule compound collection was screened against this cell line.[6]

-

Primary Assay: A chemiluminescent assay was used to measure the amount of secreted ProLabel-tagged PCSK9 in the cell culture medium. Hits were defined as compounds causing a significant reduction in the chemiluminescent signal.

-

Counterscreens:

-

Hit Validation: Confirmed hits were then validated in native human cell lines (e.g., Huh7) that endogenously express PCSK9.[4][6]

Polysome Profiling

To confirm that this compound inhibits translation, polysome profiling is the definitive experiment. This technique separates mRNAs based on the number of associated ribosomes.[10][11][12] A shift of PCSK9 mRNA from heavy polysome fractions (active translation) to lighter monosome or free mRNA fractions in this compound-treated cells would confirm translational inhibition.

-

Cell Lysis: Huh7 cells are treated with vehicle or this compound. Cycloheximide is added to arrest ribosome translocation and preserve the ribosome-mRNA complexes. Cells are then lysed in a hypotonic buffer.[13]

-

Sucrose Gradient Preparation: A continuous sucrose gradient (e.g., 15-45%) is prepared in ultracentrifuge tubes.[11][13]

-

Ultracentrifugation: The cell lysate is carefully layered onto the sucrose gradient and centrifuged at high speed (e.g., 40,000 rpm) for several hours.[13] This separates cellular components by size and density.

-

Fractionation: The gradient is fractionated from top to bottom while continuously measuring absorbance at 254 nm to visualize the ribosomal subunits (40S, 60S), monosomes (80S), and polysomes.[10][13]

-

RNA Isolation and Analysis: RNA is isolated from each fraction. The relative abundance of PCSK9 mRNA in each fraction is quantified using RT-qPCR.

Western Blot Analysis

This standard technique is used to quantify changes in specific protein levels in response to this compound treatment.

-

Cell Culture and Treatment: Huh7 cells are plated and allowed to adhere. After 24 hours, the cells are treated with vehicle (DMSO), this compound, or its inactive enantiomer (S-IMPP) at specified concentrations (e.g., 30 µM) for 24-48 hours.[7]

-

Lysis: Cells are washed with a buffered saline solution and lysed using RIPA buffer.[7]

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for PCSK9 and a loading control (e.g., β-actin). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the relative protein levels.

Luciferase Reporter Assay (for ruling out transcriptional effects)

While this compound's primary mechanism is not transcriptional, a luciferase reporter assay is the standard method to confirm the absence of effects on gene promoter activity.

-

Plasmid Construction: A reporter plasmid is constructed by cloning the PCSK9 gene promoter region upstream of a luciferase gene (e.g., Firefly luciferase). A second plasmid containing a different luciferase (e.g., Renilla) under a constitutive promoter is used as a transfection control.[14][15]

-

Cell Transfection: HepG2 or Huh7 cells are co-transfected with the PCSK9-promoter-luciferase construct and the control plasmid.[14]

-

Treatment: After allowing for plasmid expression (e.g., 24 hours), cells are treated with this compound or vehicle for an appropriate duration.

-

Cell Lysis: Cells are lysed using a specific lysis buffer compatible with the luciferase assay system.[16][17]

-

Luminescence Measurement: The lysate is transferred to a luminometer plate. Luciferase assay reagents are added sequentially to measure the light output from both Firefly and Renilla luciferase.[16][18]

-

Data Analysis: The Firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The normalized activity in this compound-treated cells is compared to that of vehicle-treated cells.

Biological Impact and Therapeutic Pathway

The targeted inhibition of PCSK9 translation by this compound initiates a cascade of events that favorably alters cholesterol metabolism. By reducing the amount of secreted PCSK9, this compound prevents the PCSK9-mediated degradation of the LDLR.[3][5][8] This leads to a higher density of LDLRs on the surface of hepatocytes, which in turn increases the uptake and clearance of LDL-C from the bloodstream, ultimately lowering plasma cholesterol levels.[3][4][8]

Conclusion and Future Directions

This compound represents a pioneering small molecule that inhibits PCSK9 through a novel mechanism of translational inhibition. By selectively targeting the human 80S ribosome, it effectively reduces PCSK9 protein levels, increases LDLR density, and promotes LDL-C uptake in liver cells. The detailed experimental protocols outlined herein provide a roadmap for the identification and characterization of such compounds.

While this compound itself demonstrated relatively modest potency and was identified as a tool compound, its discovery is significant. It validates the concept of targeting protein translation in a transcript-dependent manner to achieve a therapeutic effect. However, the therapeutic potential of targeting a fundamental cellular machine like the ribosome is a subject of debate and requires careful consideration of potential off-target effects and long-term safety.[4][8] Future research may focus on identifying the specific features of the PCSK9 transcript or the ribosome-nascent chain complex that confer sensitivity to this compound, potentially paving the way for more potent and selective next-generation translation inhibitors for hypercholesterolemia and other diseases.

References

- 1. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]

- 3. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polysome profiling - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. An Integrated Polysome Profiling and Ribosome Profiling Method to Investigate In Vivo Translatome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. med.emory.edu [med.emory.edu]

- 18. Luciferase Assay System Protocol [promega.com]

R-Impp's Impact on LDL Receptor Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the mechanism of action of R-Impp, a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion. This compound post-transcriptionally regulates low-density lipoprotein receptor (LDLR) levels by selectively inhibiting the translation of PCSK9 mRNA through its interaction with the 80S ribosome. This novel mechanism leads to a significant increase in cell surface LDLR, thereby enhancing the clearance of LDL cholesterol. This guide details the core signaling pathways, presents quantitative data on this compound's efficacy, and provides detailed protocols for key experimental procedures.

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a major risk factor for atherosclerotic cardiovascular disease. The LDL receptor (LDLR) plays a pivotal role in maintaining cholesterol homeostasis by clearing LDL from circulation. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a secreted protein that promotes the degradation of the LDLR, thereby reducing its cell surface availability and increasing plasma LDL cholesterol levels.[1][2]

This compound, also known as PF-00932239, was identified through a phenotypic screen as a potent small-molecule inhibitor of PCSK9 secretion.[3][4] Unlike other PCSK9 inhibitors that are monoclonal antibodies, this compound presents a novel mechanism of action by targeting the translation of PCSK9.[4] This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's activity.

Signaling Pathway

This compound's primary effect is the inhibition of PCSK9 protein synthesis. This, in turn, prevents PCSK9-mediated degradation of the LDL receptor, leading to higher levels of the receptor on the cell surface and increased uptake of LDL cholesterol.

Canonical PCSK9 Pathway and Point of this compound Intervention

The transcription of the PCSK9 gene is primarily regulated by the sterol regulatory element-binding protein 2 (SREBP-2). When intracellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to the sterol regulatory element in the promoter region of the PCSK9 gene, initiating its transcription. The transcribed PCSK9 mRNA is then translated into the PCSK9 protein in the endoplasmic reticulum.

This compound intervenes at the translational step. It selectively binds to the human 80S ribosome and inhibits the translation of PCSK9 mRNA.[4] This reduction in PCSK9 protein levels means that fewer LDL receptors are targeted for degradation, resulting in their increased recycling to the cell surface.

References

- 1. The evolving landscape of PCSK9 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PCSK9 inhibitors: an overview on a new promising lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of R-Impp in Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule R-Impp and its role in cholesterol metabolism. This compound has been identified as a selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) protein translation. By targeting the human 80S ribosome, this compound reduces the synthesis of PCSK9, a key protein responsible for the degradation of the Low-Density Lipoprotein Receptor (LDLR). This inhibition leads to increased cell surface levels of LDLR, enhanced uptake of Low-Density Lipoprotein (LDL) cholesterol by hepatocytes, and a subsequent reduction in plasma cholesterol levels. This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols for relevant assays, and illustrates the associated signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to this compound and its Target: PCSK9

This compound, chemically known as (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide, is a small molecule identified through phenotypic screening as an anti-secretagogue of PCSK9[1]. PCSK9 is a serine protease that plays a pivotal role in cholesterol homeostasis. It binds to the LDLR on the surface of hepatocytes, and upon internalization, targets the receptor for lysosomal degradation. This process reduces the number of available LDLRs to clear LDL cholesterol from the circulation, leading to elevated plasma LDL levels, a major risk factor for cardiovascular disease. By inhibiting PCSK9, this compound offers a novel therapeutic strategy for lowering LDL cholesterol.

Mechanism of Action of this compound

This compound exerts its effect on cholesterol metabolism through a unique mechanism of action. Unlike antibody-based PCSK9 inhibitors that bind to circulating PCSK9, this compound acts intracellularly to inhibit the synthesis of the PCSK9 protein.

Key aspects of this compound's mechanism of action include:

-

Selective Targeting of the 80S Ribosome: this compound selectively binds to the human 80S ribosome, the cellular machinery responsible for protein synthesis[1]. It does not bind to bacterial (E. coli) ribosomes, indicating a degree of selectivity for eukaryotic translation machinery[1].

-

Inhibition of PCSK9 Translation: By binding to the ribosome, this compound specifically inhibits the translation of PCSK9 mRNA into protein[1]. This is a transcript-dependent inhibition, suggesting that the effect is not a general shutdown of protein synthesis.

-

No Effect on Transcription or Degradation: Studies have shown that this compound does not alter the transcription of the PCSK9 gene or increase the degradation rate of the existing PCSK9 protein[1]. Its action is confined to the translational level.

This targeted inhibition of PCSK9 synthesis leads to a cascade of downstream effects beneficial for cholesterol reduction.

Quantitative Data on this compound's In Vitro Efficacy

Several in vitro studies, primarily using the human hepatoma cell line Huh7, have quantified the effects of this compound on the PCSK9 pathway and cholesterol metabolism.

| Parameter | Cell Line | This compound Concentration | Observation | Reference |

| PCSK9 Secretion Inhibition | CHO-K1 (recombinant) | IC50 = 4.8 µM | Half-maximal inhibitory concentration for anti-secretagogue activity. | [2][3] |

| Huh7 | 10 µM | Strong inhibition of PCSK9 secretion. | [4] | |

| LDL-C Uptake | Hepatoma cells | Not specified | Stimulates uptake of LDL-C. | [1] |

| LDLR Protein Levels | Hepatoma cells | Not specified | Increases LDLR levels. | [1] |

A more optimized analog of this compound, PF-06446846, has also been studied:

| Parameter | Cell Line | PF-06446846 Concentration | Observation | Reference |

| PCSK9 Secretion Inhibition | Huh7 | IC50 = 0.3 µM | More potent inhibition compared to this compound. | |

| Plasma PCSK9 (in vivo) | Rats | 5-50 mg/kg/day (oral) | Dose-dependent reduction in plasma PCSK9. | |

| Total Cholesterol (in vivo) | Rats | 5-50 mg/kg/day (oral) | Reduction in total cholesterol levels. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PCSK9 Secretion Assay (AlphaLISA)

This assay is used to quantify the amount of PCSK9 secreted by cells into the culture medium.

Materials:

-

Huh7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (and vehicle control, e.g., DMSO)

-

AlphaLISA Human PCSK9 Detection Kit

-

96-well or 384-well white opaque microplates

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Cell Seeding: Seed Huh7 cells in a 96-well plate at a density that allows for optimal growth and PCSK9 secretion during the experiment.

-

Cell Treatment: After cell attachment (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for PCSK9 secretion.

-

Sample Collection: Carefully collect the cell culture supernatant, which contains the secreted PCSK9.

-

AlphaLISA Assay:

-

Follow the manufacturer's protocol for the AlphaLISA Human PCSK9 Detection Kit.

-

Briefly, add a small volume of the collected supernatant to a 384-well assay plate.

-

Add the AlphaLISA Acceptor beads and Biotinylated Antibody solution.

-

Incubate in the dark.

-

Add the Streptavidin-Donor beads.

-

Incubate again in the dark.

-

-

Data Acquisition: Read the plate on a compatible microplate reader. The AlphaLISA signal is proportional to the amount of PCSK9 in the sample.

-

Data Analysis: Calculate the concentration of PCSK9 in each sample based on a standard curve. Determine the IC50 value for this compound's inhibition of PCSK9 secretion.

Western Blot for LDLR Protein Levels

This method is used to visualize and quantify the amount of LDLR protein in cell lysates.

Materials:

-

Huh7 cells treated with this compound or vehicle

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LDLR

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash treated cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-LDLR antibody and the anti-loading control antibody.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Quantification: Quantify the band intensities for LDLR and the loading control. Normalize the LDLR signal to the loading control to determine the relative change in LDLR protein levels.

LDL Uptake Assay

This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium.

Materials:

-

Huh7 cells

-

Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

-

Cell culture medium

-

This compound or vehicle control

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding and Treatment: Seed Huh7 cells and treat with this compound or vehicle as described for the PCSK9 secretion assay.

-

LDL Incubation: After the treatment period, replace the medium with fresh medium containing fluorescently labeled LDL.

-

Incubation: Incubate the cells for a set period (e.g., 2-4 hours) to allow for LDL uptake.

-

Washing: Wash the cells multiple times with PBS to remove any unbound fluorescent LDL.

-

Quantification:

-

Microscopy: Visualize the cells using a fluorescence microscope and capture images. The fluorescence intensity within the cells is indicative of LDL uptake.

-

Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorescence plate reader.

-

-

Data Analysis: Compare the fluorescence intensity between this compound-treated and control cells to determine the percentage increase in LDL uptake.

Signaling Pathway Context

This compound's action is situated within the broader context of cholesterol homeostasis, which is tightly regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.

-

Low Cellular Cholesterol: When cellular cholesterol levels are low, SREBP-2 is activated. It translocates to the nucleus and acts as a transcription factor, increasing the expression of genes involved in cholesterol synthesis and uptake, including the LDLR gene.

-

SREBP-2 and PCSK9: SREBP-2 also upregulates the transcription of the PCSK9 gene. This creates a negative feedback loop where the machinery for cholesterol uptake (LDLR) and its degrader (PCSK9) are both increased.

-

This compound's Intervention: this compound intervenes post-transcriptionally by inhibiting the translation of the PCSK9 mRNA that has been transcribed under the control of SREBP-2. This effectively uncouples the SREBP-2-mediated increase in LDLR from the corresponding increase in its degrader, leading to a net increase in functional LDLR on the cell surface.

Conclusion and Future Directions

This compound represents a promising class of small molecule inhibitors of PCSK9 with a novel mechanism of action. By selectively inhibiting the translation of PCSK9, it effectively increases LDLR levels and promotes the clearance of LDL cholesterol. The in vitro data demonstrates its potential as a therapeutic agent for hypercholesterolemia.

Further research is needed to fully elucidate the in vivo efficacy and safety profile of this compound and its analogs. Key areas for future investigation include:

-

In Vivo Studies: Comprehensive studies in animal models of hypercholesterolemia are required to determine the pharmacokinetic and pharmacodynamic properties of this compound, as well as its long-term efficacy and potential off-target effects.

-

Selectivity Profiling: A more detailed analysis of the selectivity of this compound for the translation of PCSK9 mRNA over other transcripts is necessary to understand its safety profile.

-

Structural Biology: Elucidating the precise binding site of this compound on the 80S ribosome and its interaction with the nascent PCSK9 polypeptide chain could facilitate the design of more potent and selective inhibitors.

The development of orally available small molecule inhibitors of PCSK9 synthesis, such as this compound, holds significant promise for the management of hypercholesterolemia and the prevention of cardiovascular disease.

References

- 1. revvity.com [revvity.com]

- 2. Selective ribosome profiling to study interactions of translating ribosomes in yeast | Springer Nature Experiments [experiments.springernature.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Ribosome profiling: a Hi-Def monitor for protein synthesis at the genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]

R-Impp's Interaction with the 80S Ribosome: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of the interaction between R-Impp, a small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) secretion, and the eukaryotic 80S ribosome. This compound represents a novel mechanism of action by directly targeting the cellular translation machinery to selectively inhibit the synthesis of PCSK9 protein. This guide synthesizes available quantitative data, details relevant experimental protocols for studying this interaction, and visualizes the associated molecular pathways and workflows. It is intended for researchers, scientists, and drug development professionals working in cardiovascular disease, translational medicine, and small-molecule therapeutics.

Introduction to this compound

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a secreted protein that plays a critical role in cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduces the number of available LDLRs, leading to decreased clearance of LDL-cholesterol (LDL-C) from the bloodstream and elevated plasma LDL-C levels.

This compound, also identified as PF-00932239, was discovered through phenotypic screening as a small-molecule inhibitor of PCSK9 secretion.[1][2] Unlike monoclonal antibodies or siRNAs that target the extracellular PCSK9 protein or its mRNA, this compound employs a distinct mechanism by targeting the 80S ribosome to inhibit the translation of PCSK9.[3] This results in increased LDLR levels and enhanced LDL-C uptake in hepatoma cells, making it a significant tool for research and a potential lead for novel hypercholesterolemia therapies.[2][3]

Mechanism of Action: Targeting Eukaryotic Translation

The primary mechanism of action for this compound is the selective, transcript-dependent inhibition of PCSK9 protein translation.[1]

-

Ribosome Targeting: this compound directly targets the eukaryotic 80S ribosome. It has been shown to selectively bind to human ribosomes but not to prokaryotic (E. coli) ribosomes, indicating a specific interaction with the more complex eukaryotic translational machinery.[1][2]

-

Translational Inhibition: The compound's effect is post-transcriptional. Studies have confirmed that this compound does not alter PCSK9 mRNA transcription levels nor does it increase the degradation rate of existing PCSK9 protein.[1][2] Instead, it specifically interferes with the ribosomal synthesis of the PCSK9 polypeptide chain.

-

Consequence of Inhibition: By blocking translation, this compound effectively reduces the intracellular pool and subsequent secretion of PCSK9 protein. This spares the LDLR from PCSK9-mediated degradation, increasing its recycling to the cell surface and thereby enhancing the clearance of circulating LDL-C.[3]

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in various cellular assays. The following table summarizes the key data points available.

| Parameter | Value | Cell Line / System | Notes | Reference |

| IC₅₀ (PCSK9 Secretion) | 4.8 µM | Recombinant CHO-K1 cells | Half-maximal inhibitory concentration for the anti-secretagogue activity. | |

| PCSK9 Inhibition | 81% at 10 µM | Huh7 cells (72h) | Demonstrates dose-dependent inhibition of PCSK9 protein levels. | [2] |

| PCSK9 Inhibition | 92% at 30 µM | Huh7 cells (72h) | Strong inhibition at higher concentrations. | [2] |

| Effective Concentration | 10 µM | Huh7 cells (24h) | Used in a wound healing assay to confirm pharmacological inhibition of PCSK9. | [4] |

Visualizing Molecular Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of this compound's mechanism, its place in the broader PCSK9 regulatory pathway, and a typical experimental workflow.

This compound's Core Mechanism of Action

The following diagram illustrates the direct pathway from this compound's interaction with the ribosome to the cellular outcome of increased LDL-C uptake.

PCSK9 Regulatory Pathway and this compound's Point of Intervention

This diagram places this compound's action in the context of the transcriptional regulation of the PCSK9 gene.

Experimental Workflow for Assessing this compound Activity

This flowchart outlines the typical experimental process to measure the efficacy of this compound in a cell-based assay.

Detailed Experimental Protocols

Protocol: PCSK9 Translation Inhibition Assay (Luciferase Reporter)

This protocol is based on the use of a system like the Promega Steady-Glo® Luciferase Assay to quantify the translation of a PCSK9-luciferase fusion mRNA in a cell-free lysate or in live cells.[5][6]

-

Principle: A construct encoding the full-length human PCSK9 mRNA fused to a luciferase reporter gene is used. The amount of light produced upon addition of the substrate is directly proportional to the amount of newly synthesized fusion protein, thus serving as a proxy for translational efficiency. This compound's ability to inhibit this process will result in a dose-dependent decrease in luminescence.

-

Materials:

-

HeLa or Huh7 cell lysate (or live cells in a 96-well plate).

-

PCSK9-luciferase fusion mRNA transcript.

-

This compound stock solution (in DMSO).

-

Steady-Glo® Luciferase Assay System (Promega, Cat.# E2510 or similar).

-

Opaque-walled 96-well plates suitable for luminescence.

-

Luminometer.

-

-

Procedure (Live Cell):

-

Seed HeLa or Huh7 cells in an opaque 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

-

Transfect cells with a plasmid encoding the PCSK9-luciferase reporter.

-

After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM) and a DMSO vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 4-24 hours).

-

Equilibrate the plate to room temperature for 10-15 minutes.

-

Prepare the Steady-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of Steady-Glo® reagent equal to the culture volume in each well (e.g., 100 µL reagent to 100 µL medium).

-

Mix on a plate shaker for 2 minutes to induce cell lysis.

-

Allow the reaction to stabilize for at least 5 minutes.[6]

-

Measure luminescence using a plate-reading luminometer.

-

Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀.

-

Representative Protocol: Ribosome Binding Assay (Affinity Pull-Down)

While the specific assay used to demonstrate this compound's binding to the ribosome is not detailed in the primary literature, this representative protocol describes a common method for assessing small molecule-ribosome interactions.[7]

-

Principle: A biotinylated version of this compound (or a close analog) is synthesized. This tagged compound is incubated with purified human 80S ribosomes. Streptavidin-coated magnetic beads are then used to pull down the biotin-tagged compound and any interacting partners. The presence of co-precipitated ribosomal components is detected by analyzing for ribosomal RNA or ribosomal proteins.

-

Materials:

-

Purified human 80S ribosomes (from HeLa or other human cell lines).

-

Biotinylated this compound analog.

-

Non-biotinylated this compound (for competition).

-

Streptavidin-coated magnetic beads.

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT).

-

Wash buffer (Binding buffer with 0.05% Tween-20).

-

RNA extraction kit or SDS-PAGE reagents and antibodies against ribosomal proteins (e.g., RPS6).

-

-

Procedure:

-

Incubate purified 80S ribosomes (e.g., 5-10 pmol) with biotinylated this compound (e.g., 10 µM) in binding buffer for 30 minutes at 4°C with gentle rotation.

-

For a competition control, pre-incubate ribosomes with an excess of non-biotinylated this compound (e.g., 100 µM) for 15 minutes before adding the biotinylated compound.

-

Add pre-washed streptavidin-coated magnetic beads to the mixture and incubate for another 30 minutes at 4°C.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.

-

For RNA analysis: Elute bound components and extract RNA. Analyze for the presence of 18S and 28S rRNA using agarose gel electrophoresis.

-

For protein analysis: Resuspend beads in SDS-PAGE loading buffer, boil to elute proteins, and perform a Western blot using an antibody against a specific ribosomal protein (e.g., RPS6).[7]

-

A positive result (presence of rRNA or ribosomal protein) in the pull-down lane, which is diminished in the competition control lane, indicates a specific interaction.

-

Structural Insights and Binding Site

As of late 2025, a high-resolution cryo-electron microscopy (cryo-EM) or X-ray crystal structure of this compound in complex with the human 80S ribosome has not been made publicly available. The precise binding pocket for this compound on the ribosome remains to be elucidated.

Structural studies of other small molecules bound to the 80S ribosome have revealed several key functional sites that are common targets for inhibitors, including the peptidyl transferase center (PTC) on the large subunit and the A, P, and E tRNA-binding sites at the subunit interface.[8][9] For example, the anti-protozoan drug emetine has been shown by cryo-EM to bind to the E-site of the ribosomal small subunit, where it obstructs mRNA and tRNA translocation.[8][9] Determining the specific binding site of this compound through high-resolution structural biology would be a critical step in understanding its selectivity and for guiding the structure-based design of next-generation translation inhibitors.

Conclusion

This compound is a pioneering small molecule that validates the eukaryotic ribosome as a druggable target for modulating the expression of specific, high-value therapeutic proteins like PCSK9. Its unique mechanism of inhibiting translation, rather than transcription or protein function, opens a new avenue for drug development. The data clearly show its efficacy in cellular models, and the provided protocols offer a framework for further investigation into its properties and the discovery of similar molecules. Future work, particularly high-resolution structural studies, will be essential to fully characterize the molecular interactions underpinning this compound's activity and to unlock the full potential of targeting the ribosome for therapeutic intervention.

References

- 1. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. Direct ribosomal binding by a cellular inhibitor of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PubMed [pubmed.ncbi.nlm.nih.gov]

R-Impp: A Technical Whitepaper on the Discovery and Development of a Novel PCSK9 Translation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism, making it a prime therapeutic target for hypercholesterolemia. This document details the discovery and preclinical development of R-Impp (also known as PF-00932239), a first-in-class small molecule that inhibits PCSK9 production through a novel mechanism of action: selective inhibition of eukaryotic ribosome translation. This compound was identified through a phenotypic high-throughput screen and found to specifically stall the ribosome translating PCSK9 mRNA. This leads to reduced secretion of PCSK9, increased cell-surface expression of LDL receptors (LDL-R), and enhanced LDL-C uptake in hepatic cells. Subsequent optimization led to an analog, PF-06446846, which demonstrated oral bioavailability and in vivo efficacy in reducing plasma PCSK9 and cholesterol levels in preclinical rodent models. This guide provides a comprehensive overview of the discovery, mechanism of action, in vitro activity, and in vivo proof-of-concept for this innovative therapeutic approach.

Introduction: Targeting PCSK9 for Cardiovascular Disease

Cardiovascular disease remains a leading cause of mortality worldwide, with elevated LDL-C being a major risk factor. PCSK9 is a secreted serine protease that plays a critical role in cholesterol homeostasis by binding to the LDL-R on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDL-R density diminishes the liver's ability to clear LDL-C from the circulation. Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with lower LDL-C levels and a reduced risk of coronary heart disease, validating PCSK9 as a therapeutic target. While monoclonal antibodies that sequester circulating PCSK9 have proven highly effective, there is a compelling need for orally bioavailable small-molecule inhibitors. This compound represents a novel strategy to achieve this by targeting the synthesis of the PCSK9 protein itself.

Discovery of this compound: A Phenotypic Screening Approach

This compound was discovered through a sophisticated phenotypic high-throughput screen (HTS) designed to identify small molecules that inhibit the secretion of PCSK9 from cells. This approach prioritized functional outcomes over direct binding to a predetermined target.

The screening cascade involved a multi-step process to identify potent, selective, and non-cytotoxic compounds. The initial screen utilized a chemiluminescent assay to measure the amount of secreted PCSK9. Hits from this primary screen were then subjected to counterscreens to eliminate compounds that non-specifically inhibited protein secretion or exhibited cellular toxicity. This compound emerged as a promising hit, demonstrating a stereospecific inhibition of PCSK9 secretion.

Experimental Workflow: High-Throughput Screening Cascade

A Technical Guide to R-Impp: A Novel Inhibitor of PCSK9 Translation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of R-Impp, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation. This compound presents a novel mechanism for modulating cholesterol homeostasis by targeting the 80S ribosome, thereby selectively inhibiting the synthesis of PCSK9. This leads to an increase in cell surface low-density lipoprotein receptor (LDL-R) levels and enhanced clearance of low-density lipoprotein cholesterol (LDL-C). This document details the chemical properties, mechanism of action, relevant quantitative data, and experimental protocols for studying this compound.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide .[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide | [1][2][3] |

| Synonyms | PF-00932239 | [1] |

| CAS Number | 2133832-83-2 | [1] |

| Molecular Formula | C₂₄H₂₇N₃O₂ | [1] |

| Molecular Weight | 389.49 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | ≥98% | |

| Solubility | DMSO: ≥70 mg/mL (179.72 mM) | [2] |

Core Mechanism of Action

This compound functions as an anti-secretagogue of PCSK9 through a unique mechanism of action.[1] Unlike monoclonal antibodies that target extracellular PCSK9, this compound acts intracellularly to inhibit the translation of PCSK9 mRNA.[2][4] It selectively binds to the human 80S ribosome, but not the E. coli ribosome, leading to a transcript-dependent inhibition of PCSK9 protein synthesis.[1][2] This reduction in de novo PCSK9 protein synthesis prevents the PCSK9-mediated degradation of the LDL receptor.[4] Consequently, there is an increased recycling of the LDL receptor to the hepatocyte surface, leading to enhanced uptake of LDL-C from the circulation.[2][4] Studies have shown that this compound does not affect PCSK9 transcription or the degradation of existing PCSK9 protein.[2]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound's activity in in vitro models.

Table 2: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| PCSK9 Secretion IC₅₀ | Recombinant CHO-K1 | 4.8 µM | [1][2] |

| Effective Concentration for PCSK9 Reduction | Huh7 | 10-30 µM | [2] |

| Effect on LDL-C Uptake | Hepatoma cells | Increased | [1][2] |

| Effect on LDL-R Levels | Hepatoma cells | Increased | [1][2] |

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and a general experimental workflow for its characterization are depicted in the following diagrams.

Caption: this compound signaling pathway in a hepatocyte.

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

Protocol for PCSK9 Secretion Inhibition Assay in Huh7 Cells

This protocol is designed to quantify the effect of this compound on the secretion of PCSK9 from the human hepatoma cell line, Huh7.

Materials:

-

Huh7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Opti-MEM I Reduced Serum Medium

-

PCSK9 ELISA Kit (Human)

-

BCA Protein Assay Kit

-

RIPA Lysis and Extraction Buffer

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed Huh7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Serum Starvation and Treatment:

-

After 24 hours, wash the cells once with sterile PBS.

-

Replace the growth medium with serum-free Opti-MEM I.

-

Add this compound at desired final concentrations (e.g., a dose-response range from 0.1 to 100 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

-

Incubate the cells for 24 hours.

-

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris. Transfer the clear supernatant to a new tube and store at -80°C until analysis.

-

Cell Lysis:

-

Wash the remaining cells in the wells twice with ice-cold PBS.

-

Add 100 µL of RIPA buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).

-

-

Protein Quantification: Determine the total protein concentration in each cell lysate sample using a BCA protein assay kit according to the manufacturer's instructions. This will be used to normalize the PCSK9 secretion data.

-

PCSK9 ELISA: Quantify the concentration of secreted PCSK9 in the collected supernatants using a human PCSK9 ELISA kit, following the manufacturer's protocol.

-

Data Analysis:

-

Normalize the secreted PCSK9 concentration to the total protein concentration of the corresponding cell lysate.

-

Calculate the percentage of PCSK9 secretion inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

-

Protocol for LDL-C Uptake Assay in HepG2 Cells

This protocol measures the ability of this compound to enhance the uptake of fluorescently labeled LDL-C in the human hepatoma cell line, HepG2.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

DMEM with 5% Lipoprotein Deficient Serum (LPDS)

-

This compound (dissolved in DMSO)

-

Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-FL-LDL)

-

Hoechst 33342 or DAPI

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

Procedure:

-

Cell Seeding: Seed HepG2 cells onto glass-bottom 96-well plates at a density of 3 x 10⁴ cells per well in DMEM with 10% FBS. Allow cells to adhere and grow for 48 hours.

-

Lipoprotein Depletion and Treatment:

-

Aspirate the growth medium and wash the cells once with PBS.

-

Replace the medium with DMEM containing 5% LPDS and incubate for 24 hours to upregulate LDL receptor expression.

-

Treat the cells with various concentrations of this compound (or vehicle control) in fresh DMEM with 5% LPDS for an additional 24 hours.

-

-

LDL-C Uptake:

-

After treatment, add fluorescently labeled LDL to each well at a final concentration of 5-10 µg/mL.

-

Incubate the cells at 37°C for 3-4 hours to allow for LDL uptake.

-

-

Cell Fixation and Staining:

-

Aspirate the medium containing the labeled LDL and wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Counterstain the nuclei with Hoechst 33342 or DAPI for 10 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope. Capture images in the appropriate channels for the fluorescent LDL and the nuclear stain.

-

Quantify the fluorescence intensity of the internalized LDL per cell. The total fluorescence intensity of the LDL probe in each field can be normalized to the number of nuclei.

-

Compare the LDL uptake in this compound-treated cells to the vehicle-treated control cells.

-

Protocol for Ribosome Binding Assay

This protocol provides a general framework to demonstrate the direct binding of this compound to human ribosomes.

Materials:

-

Biotinylated this compound (or a suitable analog)

-

Purified human 80S ribosomes (can be isolated from HeLa or other human cell lines)

-

Streptavidin-coated magnetic beads

-

Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Wash Buffer (Binding Buffer with 0.05% Tween-20)

-

SDS-PAGE gels and reagents

-

Antibodies against ribosomal proteins (e.g., RPS6)

Procedure:

-

Ribosome Preparation: Isolate and purify 80S ribosomes from a human cell line using standard sucrose gradient centrifugation methods.

-

Binding Reaction:

-

In a microcentrifuge tube, combine a defined amount of purified 80S ribosomes (e.g., 10-20 pmol) with an excess of biotinylated this compound in Binding Buffer.

-

As a negative control, set up a reaction with biotin alone or a biotinylated non-binding small molecule.

-

Incubate the reactions at room temperature for 30-60 minutes with gentle rotation.

-

-

Pull-down:

-

Add pre-washed streptavidin-coated magnetic beads to each reaction tube.

-

Incubate for another 30 minutes at room temperature with rotation to allow the biotinylated this compound (and any bound ribosomes) to bind to the beads.

-

-

Washing:

-

Place the tubes on a magnetic stand and carefully remove the supernatant.

-

Wash the beads three to five times with Wash Buffer to remove non-specific binding.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the presence of ribosomes in the pull-down fraction by Western blotting using antibodies against specific ribosomal proteins (e.g., RPS6). A positive band in the biotinylated this compound lane, and its absence or significant reduction in the control lanes, would indicate a direct interaction.

-

Conclusion

This compound represents a promising pharmacological tool for the study of PCSK9 biology and cholesterol metabolism. Its unique mechanism of inhibiting PCSK9 translation at the ribosomal level offers a distinct approach compared to other PCSK9 inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and similar molecules.

References

R-Impp (CAS 2133832-83-2): A Technical Guide to a Novel Inhibitor of PCSK9 Translation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of R-Impp (also known as PF-00932239), a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) secretion. This compound presents a unique mechanism of action, targeting the 80S ribosome to inhibit PCSK9 protein translation, thereby offering a novel approach for modulating cholesterol metabolism.

Core Compound Data

| Parameter | Value | Reference |

| CAS Number | 2133832-83-2 | [1] |

| Synonyms | PF-00932239 | [2] |

| Molecular Formula | C₂₄H₂₇N₃O₂ | [1] |

| Molecular Weight | 389.5 g/mol | [1] |

| IUPAC Name | (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide | [3] |

| Mechanism of Action | Inhibitor of PCSK9 protein translation via targeting the 80S ribosome. | [2][4] |

| IC₅₀ (PCSK9 Secretion) | 4.8 µM | [2][5] |

Mechanism of Action and Signaling Pathway

This compound functions as an anti-secretagogue of PCSK9.[2] Unlike other PCSK9 inhibitors that target the circulating protein, this compound acts intracellularly to prevent its synthesis.[3] The molecule selectively binds to the human 80S ribosome, leading to a transcript-dependent inhibition of PCSK9 translation.[4][6] This reduction in PCSK9 protein levels results in an increased number of LDL receptors (LDL-R) on the surface of hepatocytes.[4] With more LDL receptors available, the uptake of low-density lipoprotein cholesterol (LDL-C) from the circulation is enhanced, ultimately leading to lower plasma LDL-C levels.[3][6] Notably, this compound does not affect the transcription of PCSK9 mRNA or the degradation of existing PCSK9 protein.[4]

Caption: this compound inhibits PCSK9 translation by targeting the 80S ribosome.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

PCSK9 Secretion Assay (AlphaLISA)

This protocol outlines the high-throughput screening method used to identify inhibitors of PCSK9 secretion.

-

Cell Culture: CHO-K1 cells overexpressing human PCSK9 are seeded in 384-well plates and incubated.

-

Compound Treatment: Cells are treated with various concentrations of test compounds (like this compound) or vehicle control (DMSO).

-

Supernatant Collection: After an incubation period, the cell culture supernatant containing secreted PCSK9 is collected.

-

AlphaLISA Assay: The amount of secreted PCSK9 is quantified using an AlphaLISA (Amplified Luminescent Proximity Homestead Assay) kit according to the manufacturer's instructions. This involves the addition of acceptor beads and donor beads that bind to PCSK9, bringing them into proximity and generating a chemiluminescent signal.

-

Data Analysis: The luminescent signal is read on a suitable plate reader. The IC₅₀ value is calculated by plotting the percentage of PCSK9 secretion against the compound concentration.

LDL-C Uptake Assay

This assay measures the ability of cells to take up LDL-C from the surrounding medium, a functional consequence of increased LDL receptor levels.

-

Cell Culture: Human hepatoma cells (e.g., Huh7) are plated in a multi-well format.[6]

-

Compound Treatment: Cells are treated with this compound or a vehicle control for a specified period to allow for changes in LDL receptor expression.

-

Fluorescent LDL-C Addition: A fluorescently labeled LDL-C (e.g., DiI-LDL) is added to the cell culture medium.

-

Incubation and Washing: Cells are incubated to allow for the uptake of the labeled LDL-C. Subsequently, the cells are washed to remove any unbound fluorescent LDL-C.

-

Quantification: The amount of internalized fluorescent LDL-C is quantified using a fluorescence plate reader or by fluorescence microscopy. An increase in fluorescence intensity indicates enhanced LDL-C uptake.

Ribosome Binding Assay

This experiment determines the direct interaction of this compound with ribosomes.

-

Ribosome Isolation: Isolate human 80S ribosomes and, as a control, E. coli 70S ribosomes through sucrose gradient centrifugation.[4][6]

-

Radiolabeling (or other detection method): this compound can be radiolabeled or a competition assay can be designed with a known radiolabeled ribosome-binding ligand.

-

Binding Reaction: Incubate the isolated ribosomes with labeled this compound in a suitable binding buffer.

-

Separation of Bound and Unbound Ligand: Separate the ribosome-bound this compound from the unbound compound using a technique like filtration through a nitrocellulose membrane (which retains ribosomes and bound ligands) or equilibrium dialysis.

-

Quantification: The amount of bound this compound is quantified by measuring the radioactivity on the filter or in the dialysis chamber. This allows for the determination of binding affinity.

Experimental Workflow

The discovery of this compound was the result of a systematic phenotypic screening campaign.

Caption: Workflow for the discovery and characterization of this compound.

Quantitative Data Summary

| Assay | Cell Line | Endpoint | This compound Activity |

| PCSK9 Secretion | Recombinant CHO-K1 | IC₅₀ | 4.8 µM[5] |

| LDL-C Uptake | Hepatoma cells (e.g., Huh7) | Increased uptake | Demonstrated[6] |

| Ribosome Binding | Human 80S vs. E. coli | Selective Binding | Binds to human, but not E. coli, ribosomes[4][6] |

| Cytotoxicity | Recombinant CHO-K1 | Intracellular ATP levels | No effect[5] |

| Protein Secretion Selectivity | Recombinant CHO-K1 | Secreted alkaline phosphatase | No decrease in secretion[5] |

Formulation and Solubility

This compound is a crystalline solid.[1] For in vitro experiments, it is typically dissolved in DMSO.[7] For in vivo studies, various formulations can be prepared. One example protocol for a clear solution involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] Another option for a suspended solution for oral or intraperitoneal injection involves DMSO and 20% SBE-β-CD in saline.[2]

This technical guide consolidates the currently available information on this compound, highlighting its potential as a research tool and a lead compound for the development of novel therapeutics for hypercholesterolemia. Further research into its in vivo efficacy, pharmacokinetic profile, and safety will be critical for its translation into a clinical setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Serine/threonin kinase | TargetMol [targetmol.com]

An In-depth Technical Guide to R-Impp (PF-00932239): A Novel Inhibitor of PCSK9 Translation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of R-Impp (also known as PF-00932239), a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This compound represents a novel therapeutic approach to lowering low-density lipoprotein cholesterol (LDL-C) by selectively targeting the translation of PCSK9 mRNA.

Core Concepts

This compound is an anti-secretagogue of PCSK9.[1][2][3][4] Unlike monoclonal antibodies that target circulating PCSK9 protein, this compound acts intracellularly by binding to the human 80S ribosome.[1][2][5] This interaction leads to a transcript-dependent inhibition of PCSK9 protein translation, thereby reducing the amount of PCSK9 protein secreted from hepatocytes.[1][6][7] The reduction in secreted PCSK9 leads to an increase in the number of LDL receptors (LDL-R) on the surface of liver cells, which in turn enhances the uptake of LDL-C from the bloodstream.[1][6][7][8]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Notes |

| PCSK9 Secretion Inhibition (IC50) | 4.8 µM | Recombinant CHO-K1 cells | This compound exhibited weak anti-secretagogue activity and did not affect intracellular ATP levels, indicating low cytotoxicity.[7] |

| LDL-C Uptake | Stimulated | Hepatoma cells (Huh7) | Increased LDL-R levels were observed, while the secretion of transferrin was not altered.[1][3][7] |

| Mechanism of Action | Inhibition of PCSK9 protein translation | Human cells | This compound does not affect PCSK9 transcription or increase its degradation.[1][6][7] |

| Ribosome Selectivity | Binds to human 80S ribosomes | N/A | Does not bind to E. coli ribosomes.[1][5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on available information.

PCSK9 Secretion Inhibition Assay

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound on PCSK9 secretion.

-

Cell Line: Human hepatoma (Huh7) cells.

-

Procedure:

-

Plate Huh7 cells at a density of 150,000 cells per well in a suitable multi-well plate.[7]

-

Transfect the cells with full-length and truncation mutants of PCSK9 if required for specific investigations.[7]

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., a serial dilution around the expected IC50) or vehicle control (e.g., DMSO).[7]

-

Incubate the cells for an additional 24 to 48 hours.

-

Collect the cell culture supernatant.

-

Quantify the amount of secreted PCSK9 in the supernatant using a suitable immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.

-

Normalize the amount of secreted PCSK9 to a measure of cell viability (e.g., intracellular ATP levels) to control for cytotoxicity.

-

Plot the percentage of PCSK9 secretion inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

LDL-C Uptake Assay

This protocol outlines a method to assess the effect of this compound on the uptake of LDL-C by liver cells.

-

Cell Line: Human hepatoma (Huh7) cells.

-

Reagents:

-

Fluorescently labeled LDL-C (e.g., DiI-LDL or Bodipy-LDL).

-

This compound.

-

Vehicle control (e.g., DMSO).

-

-

Procedure:

-

Plate Huh7 cells in a multi-well plate suitable for fluorescence microscopy or plate-based fluorescence reading.

-

Treat the cells with this compound (e.g., 10 µM or 30 µM) or vehicle control for 24 to 48 hours.[7]

-

Following treatment, incubate the cells with medium containing fluorescently labeled LDL-C for a defined period (e.g., 2-4 hours).

-

Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound fluorescent LDL-C.

-

Quantify the uptake of fluorescent LDL-C. This can be achieved through:

-

Fluorescence Microscopy: Visualize and capture images of the cells to qualitatively assess the increase in intracellular fluorescence.

-

Plate Reader: Lyse the cells and measure the fluorescence intensity of the cell lysate using a microplate reader.

-

-

Normalize the fluorescence signal to the total protein concentration of the cell lysate to account for any differences in cell number.

-

Western Blot Analysis for PCSK9 and LDL-R

This protocol describes the detection of intracellular PCSK9 and LDL-R protein levels following treatment with this compound.

-

Cell Line: Human hepatoma (Huh7) cells.

-

Procedure:

-

Plate Huh7 cells and treat with this compound or vehicle control as described in the previous protocols.

-

After the treatment period, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.[7]

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for PCSK9 (V5-tagged if using transfected constructs) and LDL-R. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[7]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of PCSK9 and LDL-R to the loading control.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound (PF-00932239).

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for assessing this compound's in vitro effects.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pure.uva.nl [pure.uva.nl]

- 5. abcam.com [abcam.com]

- 6. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation [ouci.dntb.gov.ua]

- 7. biorxiv.org [biorxiv.org]

- 8. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on R-Impp and PCSK9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding the small molecule R-Impp and its interaction with Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol metabolism. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the underlying biological processes.

Introduction to PCSK9 and this compound